Isobutyl 4-oxovalerate

Description

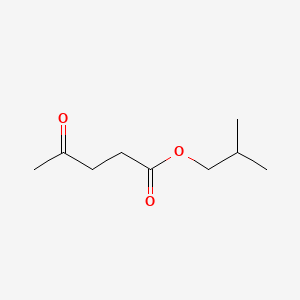

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(2)6-12-9(11)5-4-8(3)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETOYPNHZMSVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191005 | |

| Record name | Isobutyl 4-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3757-32-2 | |

| Record name | Pentanoic acid, 4-oxo-, 2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3757-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 4-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003757322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl 4-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyl 4-oxovalerate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4EQ2999ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isobutyl 4 Oxovalerate

Esterification Routes from Levulinic Acid and Isobutanol

The most common approach for synthesizing isobutyl 4-oxovalerate is the direct esterification of levulinic acid with isobutanol. This reaction is typically catalyzed by acids, which can be homogeneous or heterogeneous in nature.

Acid-Catalyzed Esterification Processes

Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄), are effective in promoting the esterification of levulinic acid. scispace.comresearchgate.net These catalysts operate by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. However, the use of homogeneous catalysts often presents challenges related to catalyst separation, recovery, and potential equipment corrosion. scispace.com Research has shown that while effective, the yields can be influenced by reaction conditions such as temperature and the molar ratio of reactants. For instance, studies on the esterification of levulinic acid with various alcohols have reported yields for propyl levulinate around 37% when using sulfuric acid. scispace.com

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. One common example is the ion-exchange resin Amberlyst-15. researchgate.netresearchgate.netacs.org This sulfonated polystyrene-divinylbenzene resin provides acidic sites for the reaction to occur and can be easily separated from the reaction mixture by filtration. researchgate.net Studies on the esterification of levulinic acid with butanol using Amberlyst-15 have shown yields of up to 55%. researchgate.net The efficiency of such catalysts is influenced by factors like catalyst loading, reaction time, and temperature. researchgate.net

| Catalyst | Alcohol | Temp. (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |

| H₂SO₄ | n-Propanol | - | - | - | 37 | scispace.com |

| Amberlyst-15 | n-Butanol | 80 | 5 | 1:20 | 55 | researchgate.net |

| Amberlyst-15 | n-Butanol | 80 | 8 | 1:3 | >94 (conversion) | researchgate.net |

Heterogeneous Catalysis in this compound Synthesis

The use of heterogeneous catalysts is a significant area of research for the synthesis of this compound due to their ease of separation and potential for reuse. Various materials have been explored as effective solid acid catalysts.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have been employed as catalysts in esterification reactions. researchgate.netnih.gov Their well-defined pore structures and tunable acidity make them attractive for shape-selective catalysis. rsc.org For instance, sulfuric acid-modified zeolite Y has been used for the synthesis of ethyl levulinate, achieving a yield of 96% under optimized conditions. researchgate.net Aluminum-containing MCM-41 has also been studied for the esterification of levulinic acid with both n-butanol and isobutanol, demonstrating the potential of such materials for producing this compound. researchgate.net

Other solid acid catalysts, such as silica-supported sulfonic acids and sulfated zirconia, have also shown promise. Silica-supported sulfonic acids have been reported to give excellent yields for the esterification of levulinic acid with primary alcohols under mild conditions. beilstein-journals.org Sulfated zirconia has been used as a solid acid catalyst for the production of ethyl levulinate, with a reported molar yield of 50.95% at 210°C. google.com A sulfonated carbon-based catalyst derived from lignin (B12514952) has also been successfully used for the esterification of levulinic acid with different alcohols, yielding 73.5–83.3 mol% of alkyl levulinates. researchgate.net

| Catalyst | Alcohol | Temp. (°C) | Time (h) | Catalyst Loading | Yield (%) | Reference |

| Sulfuric acid-modified Zeolite Y | Ethanol | 40-100 | - | 2-12 wt% | 96 | researchgate.net |

| Sulfated Zirconia | Ethanol | 210 | 4 | - | 50.95 | google.com |

| Silica-supported propyl sulfonic acid | n-Butanol | 75 | 2 | - | 79 | beilstein-journals.org |

| PiNe-SO3H | Isobutanol | 90 | 5 | 3 mol% | - | biofueljournal.com |

| Sulfonated lignin-based carbon | n-Butanol | Reflux | 5 | 0.3 g | 73.5-83.3 (mol%) | researchgate.net |

Mechanistic Investigations of Esterification Reactions

The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves a series of equilibrium steps. The process is initiated by the protonation of the carbonyl oxygen of levulinic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of isobutanol. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate. This is followed by the elimination of a water molecule, forming a protonated ester. Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst.

In some cases, particularly with certain heterogeneous catalysts, an alternative pathway involving the formation of an intermediate, pseudo-butyl levulinate, has been observed in the esterification of levulinic acid with n-butanol. mdpi.com

Biocatalytic and Biotechnological Synthesis Approaches

In recent years, there has been a growing interest in developing biocatalytic and biotechnological methods for the production of chemicals, including this compound. These approaches offer potential advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. scielo.br

Enzyme-Catalyzed Production of this compound and Related Esters

Enzymes, particularly lipases, have been widely investigated as catalysts for esterification reactions. scielo.br Lipases (EC 3.1.1.3) are hydrolases that can catalyze the synthesis of esters in non-aqueous or low-water environments. scielo.br The immobilized form of Candida antarctica lipase (B570770) B (CALB), often known as Novozym 435, is a commercially available and extensively studied biocatalyst for this purpose. nih.govd-nb.inforsc.orgmdpi.com

Studies have demonstrated the successful synthesis of various levulinate esters using lipase catalysis. For instance, the synthesis of n-butyl levulinate has been achieved with a high yield (99%) and selectivity (>99%) in just 45 minutes using CALB immobilized on a hybrid material of multi-wall carbon nanotubes and polytetrafluoroethylene (PTFE). nih.govresearchgate.netmdpi.com The enzymatic synthesis of other flavor esters, such as butyl acetate (B1210297), has also been optimized, achieving yields of over 78%. scispace.com While specific data for the lipase-catalyzed synthesis of this compound is less abundant, the successful synthesis of related esters like isoamyl levulinate highlights the potential of this approach. mdpi.com The reaction conditions, such as temperature, enzyme loading, and substrate molar ratio, play a crucial role in the efficiency of the enzymatic synthesis. nih.gov

| Enzyme | Ester | Temp. (°C) | Time | Yield (%) | Reference |

| Immobilized Candida antarctica lipase B (CALB) on MWCNT/PTFE | n-Butyl levulinate | 20 | 45 min | 99 | nih.govresearchgate.netmdpi.com |

| Lipozyme RM IM | Butyl acetate | 37 | 18 h | >78 | scispace.com |

| Novozym 435 | Dimer acid cyclocarbonate | 50 | 12 h | 76 | mdpi.com |

Metabolic Engineering for Bio-Based Production Technologies

Metabolic engineering offers a promising avenue for the sustainable production of this compound by engineering microorganisms to produce the necessary precursors, levulinic acid and isobutanol, from renewable feedstocks like glucose. taylorfrancis.commdpi.com

The biosynthesis of isobutanol in engineered microorganisms, such as Escherichia coli, has been extensively studied. Current time information in Bangalore, IN. This is typically achieved by introducing a synthetic pathway that diverts intermediates from the host's amino acid biosynthesis pathways. researchgate.net For example, 2-ketoisovalerate, an intermediate in the valine biosynthesis pathway, can be converted to isobutanol through the action of a ketoacid decarboxylase and an alcohol dehydrogenase. researchgate.net Significant progress has been made in optimizing isobutanol production through various strategies, including balancing redox cofactors and improving host tolerance to isobutanol. Current time information in Bangalore, IN.

Similarly, metabolic pathways for the microbial production of levulinic acid are being developed. researchgate.netnih.gov For instance, engineered Pseudomonas putida has been shown to produce levulinic acid from glucose. nih.gov This involves the introduction of specific genes and the deletion of others to channel metabolic flux towards the desired product. nih.gov The development of microbial strains capable of producing levulinic acid is still in the early stages but holds significant potential for a fully bio-based production route for levulinate esters. taylorfrancis.com

A potential future strategy involves the co-fermentation of two engineered microbial strains, one producing levulinic acid and the other producing isobutanol, or the development of a single organism capable of producing both precursors. The subsequent esterification of these bio-derived precursors, either in-situ or in a separate step, could lead to the sustainable production of this compound. The fermentative production of isobutene, a dehydration product of isobutanol, also points towards the versatility of engineered microbes in producing key chemical building blocks. nih.govresearchgate.net

Advanced Synthetic Strategies and Catalyst Development

The industrial production of this compound has evolved to incorporate sophisticated synthetic methods that prioritize efficiency, selectivity, and sustainability. Central to these advancements is the development of novel catalytic systems and the adoption of green chemistry principles, which aim to reduce the environmental footprint of the manufacturing process. The primary route for synthesizing this compound is the esterification of levulinic acid with isobutanol, a reaction that benefits significantly from catalytic enhancement.

Design and Optimization of Catalytic Systems

The design of effective catalysts is crucial for optimizing the synthesis of this compound. Research has predominantly focused on solid acid catalysts, which offer advantages over traditional homogeneous catalysts like sulfuric acid, including easier separation, reusability, and reduced corrosivity. tandfonline.commdpi.com The key to a catalyst's efficacy lies in its structural and chemical properties, such as high surface area, appropriate pore size, and the nature and density of its acid sites (both Brønsted and Lewis acids). mdpi.comacs.org

A variety of materials have been engineered to serve as efficient catalysts for levulinate ester production. These include:

Sulfonated Carbons: Materials such as sulfonated pine needle-derived biochar and amorphous carbons have demonstrated high catalytic activity. mdpi.combiofueljournal.com These catalysts are valued for their strong acidity and the potential to be derived from waste biomass, contributing to a circular economy. biofueljournal.combiofueljournal.com For instance, a sulfonated carbon catalyst derived from glucose (GC400) showed up to 90.5% conversion of levulinic acid to n-butyl levulinate, demonstrating significantly higher efficiency than commercial active carbon catalysts. mdpi.com

Metal Oxides: Nanosized titanium dioxide (TiO₂) has been investigated as an inexpensive and stable solid acid catalyst. mdpi.comnih.gov Through systematic optimization of reaction parameters like temperature, time, and catalyst loading using a Box-Behnken design, a 77.6% yield of n-butyl levulinate was achieved. mdpi.comnih.gov Similarly, sulfated alumina (B75360) has shown promise due to the generation of strong Brønsted acid sites from sulfate (B86663) ions, which enhances catalytic activity in esterification reactions. tandfonline.comtandfonline.com

Mesoporous Silicates: Stannosilicates, such as SnMCM-41, have been used as heterogeneous catalysts for the esterification of levulinic acid with various alcohols. The incorporation of tin (Sn) into the silica (B1680970) framework creates both Brønsted and Lewis acid sites, significantly increasing the material's acidity and catalytic performance compared to the pure silica analogue. acs.org

Ion-Exchange Resins: Commercial resins like Amberlyst-15 are frequently used as benchmarks in catalytic studies for levulinate ester synthesis due to their strong acidic nature. researchgate.net However, their performance can be surpassed by more advanced, specifically designed catalysts under certain conditions. mdpi.commdpi.com

Optimization of the reaction conditions is as critical as the catalyst design itself. Response Surface Methodology (RSM) is a common statistical approach used to systematically investigate the effects of multiple variables, such as reaction temperature, catalyst dosage, and the molar ratio of alcohol to acid, to identify the optimal conditions for maximizing the yield of this compound. mdpi.comnih.govtandfonline.com Studies have shown that increasing reaction temperature and using an excess of isobutanol generally favor higher conversion rates, though an optimal balance must be struck to minimize energy consumption and material waste. mdpi.com

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| Nanosized TiO₂ | n-Butanol | 120 | 8 | 77.6 (Yield) | mdpi.comnih.gov |

| Sulfonated Carbon (GC400) | n-Butanol | 100 | 4 | 90.5 (Conversion) | mdpi.com |

| SnMCM-41-80 | Methanol | 120 | 3 | 83.6 (Conversion) | acs.org |

| PiNe–SO₃H (Pine Needle Biochar) | Isobutanol | 90 | 5 | ~46-93 (Isolated Yield Range) | biofueljournal.com |

| Amberlyst-15 | n-Butanol | Reflux | 5 | 55 (Yield) | researchgate.net |

| Copper Molybdate | Methanol | 100 | 4 | 99.3 (Conversion) | mdpi.com |

Integration of Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound is increasingly being aligned with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. whiterose.ac.uk This integration focuses on several key areas:

Renewable Feedstocks: The primary precursor, levulinic acid, is recognized as a key platform chemical that can be sustainably derived from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as agricultural waste or forestry residues. researchgate.netunibo.it This bio-based origin positions this compound as a green chemical. acs.org

Catalyst Recyclability and Waste Minimization: The shift from homogeneous to solid, heterogeneous catalysts is a cornerstone of green synthetic design. researchgate.net Solid catalysts can be easily recovered from the reaction mixture by filtration and reused for multiple cycles with minimal loss of activity, significantly reducing waste and processing costs. biofueljournal.combiofueljournal.com For example, a sulfonated pine needle-derived catalyst demonstrated remarkable durability over 10 consecutive cycles. biofueljournal.com

Atom Economy and E-Factor: Green chemistry metrics are employed to quantitatively assess the environmental performance of a synthesis route. Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the final product. chembam.com The esterification reaction itself has a high atom economy, with water being the only theoretical byproduct. The Environmental Factor (E-factor) , defined as the total mass of waste generated per mass of product, is another critical metric. chembam.com A study using a pine needle-derived catalyst for alkyl levulinate synthesis reported low E-factor values ranging from 1.2 to 8.9 by optimizing reaction conditions and work-up procedures, indicating a very low amount of waste generated. biofueljournal.combiofueljournal.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes and minimize the formation of side products, leading to excellent yields of alkyl levulinates. bath.ac.uknih.gov

Life Cycle Assessment (LCA): For a comprehensive evaluation of environmental sustainability, Life Cycle Assessment (LCA) is utilized. LCA evaluates the environmental impacts of a product over its entire life cycle, from raw material extraction to disposal. unibo.it While specific LCA data for this compound is limited, studies on similar compounds like ethyl levulinate highlight that the production stage, particularly energy consumption for heating and distillation, is a major contributor to the carbon footprint. researchgate.netearthshiftglobal.com These analyses guide efforts to improve energy efficiency and integrate renewable energy into the production process.

| Synthetic Approach | Key Green Principle | Metric/Finding | Reference |

|---|---|---|---|

| Esterification using PiNe–SO₃H catalyst | Waste Minimization | E-Factor: 1.2 - 8.9 | biofueljournal.com |

| Microwave-assisted esterification | Energy Efficiency | Reaction time reduced to 5 minutes with ≥89 mol% yields | bath.ac.uknih.gov |

| Use of heterogeneous catalysts | Catalyst Recyclability | Catalyst reused for up to 10 cycles with negligible loss in efficiency | biofueljournal.com |

| Synthesis from biomass | Use of Renewable Feedstocks | Levulinic acid is a platform chemical from lignocellulose | researchgate.netacs.org |

Chemical Reactivity and Transformations of Isobutyl 4 Oxovalerate

Fundamental Reaction Pathways

The chemical behavior of isobutyl 4-oxovalerate is dominated by the reactivity of its ketone carbonyl group and its isobutyl ester group. This allows for selective modifications at either site, leading to a diverse range of products.

The primary site for oxidation in this compound is the ketone functional group. A significant transformation in this category is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org When applied to this compound, this reaction would insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom, potentially yielding an anhydride (B1165640) derivative. chemistrysteps.com Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The regioselectivity of the oxygen insertion is predictable, with the migratory aptitude generally being tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com

| Reaction Type | Reagent | Product Type |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Anhydride derivative |

The reduction of this compound can be tailored to target either the ketone, the ester, or both functional groups, depending on the reducing agent and reaction conditions employed.

Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding isobutyl 4-hydroxyvalerate, by using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This process can be performed enantioselectively using chiral catalysts or biocatalysts, such as baker's yeast, to produce specific stereoisomers of the resulting hydroxy ester. nih.govwikipedia.org These chiral β-hydroxy esters are valuable building blocks in pharmaceutical synthesis. benthamdirect.comnih.gov

Ester and Ketone Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester groups, resulting in the formation of a diol, specifically 1,4-pentanediol.

Partial Ester Reduction: The partial reduction of the ester group to an aldehyde is a more challenging transformation that requires specialized reagents. While research often focuses on the chemoselective reduction of the ester in β-keto esters, similar principles can be applied to γ-keto esters like this compound. jst.go.jp Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for this purpose, though careful control is necessary to prevent over-reduction to the alcohol.

| Reducing Agent | Target Functional Group(s) | Primary Product |

| Sodium Borohydride (NaBH₄) | Ketone | Isobutyl 4-hydroxyvalerate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1,4-Pentanediol |

| Diisobutylaluminium Hydride (DIBAL-H) | Ester (Partial, under controlled conditions) | Isobutyl 4-oxopentanal |

Both the ketone and ester functionalities are susceptible to nucleophilic attack.

The ester group undergoes nucleophilic acyl substitution. This includes hydrolysis under acidic or basic conditions to yield levulinic acid (4-oxovaleric acid) and isobutanol. Another key reaction is transesterification, where reaction with a different alcohol in the presence of a catalyst produces a new levulinate ester.

The ketone's carbonyl carbon is an electrophilic site that can be attacked by a variety of nucleophiles. encyclopedia.pub For example, reaction with amines can form imines or enamines, while reaction with Grignard reagents can produce tertiary alcohols. The steric hindrance around the neopentyl-like structure of the isobutyl group can slow the rate of nucleophilic substitution reactions. nih.govresearchgate.net

Derivatization and Conversion to Value-Added Chemicals

The reactivity of this compound allows for its conversion into a variety of more complex and valuable molecules.

The synthesis of chiral compounds is a significant application of this compound chemistry. Asymmetric reduction of the ketone group is a direct pathway to chiral isobutyl 4-hydroxyvalerate, a versatile intermediate. nih.govnih.gov

This hydroxy ester can then undergo intramolecular cyclization (lactonization) to form γ-valerolactone (GVL), a highly sought-after green solvent and biofuel precursor. nih.gov This process is typically catalyzed by acid and involves the elimination of isobutanol. Alternatively, lactones can be synthesized directly from this compound through Baeyer-Villiger oxidation, although this would yield a different lactone structure. organic-chemistry.org

This compound serves as a convenient starting material for other esters, alcohols, and carboxylic acids through straightforward reactions.

Carboxylic Acids: Acid or base-catalyzed hydrolysis cleaves the ester bond to produce levulinic acid and isobutanol. Levulinic acid is a key platform chemical used in the production of resins, plasticizers, and pharmaceuticals.

Other Esters: Transesterification with various alcohols (e.g., ethanol, butanol) in the presence of an acid or base catalyst is an efficient method to produce other levulinate esters. researchgate.net These esters have applications as fuel additives and solvents.

Alcohols: As previously mentioned, strong reduction with reagents like LiAlH₄ converts this compound into 1,4-pentanediol, a monomer used in the synthesis of polyesters and polyurethanes.

| Reaction | Reagents/Conditions | Value-Added Product | Product Class |

| Asymmetric Reduction & Lactonization | 1. Chiral reducing agent 2. Acid catalyst | γ-Valerolactone (GVL) | Lactone |

| Hydrolysis | H₃O⁺ or OH⁻ | Levulinic Acid | Carboxylic Acid |

| Transesterification | R'OH, Catalyst | R'-Levulinate | Ester |

| Full Reduction | LiAlH₄ | 1,4-Pentanediol | Diol |

Role as an Intermediate in Complex Organic Molecule Synthesis

The strategic placement of a ketone and an ester functional group within the same molecule makes this compound a powerful tool in multistep organic synthesis. These functional groups can be selectively reacted, allowing for the stepwise construction of complex molecular frameworks.

One of the most well-established applications of this compound and other levulinate esters is in the synthesis of five-membered heterocyclic compounds, particularly substituted pyrroles, through the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The 1,4-dicarbonyl moiety of this compound is ideally suited for this transformation.

For instance, the reaction of this compound with various primary amines in the presence of an acid catalyst leads to the formation of N-substituted pyrrole (B145914) derivatives. These pyrrole rings are fundamental structural motifs found in a vast array of biologically active natural products and pharmaceutical agents.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-substituted-2-methyl-5-(isobutoxycarbonyl)pyrrole | Paal-Knorr Synthesis |

Furthermore, the ester group of this compound can be readily transformed into other functional groups. For example, reduction of the ester can yield a primary alcohol, which can then participate in a variety of subsequent reactions, such as etherification or further oxidation. This versatility allows for the introduction of diverse functionalities into the target molecule.

Another significant application of this compound is in the synthesis of γ-valerolactone (GVL). GVL is a highly valuable platform chemical with applications as a green solvent, a fuel additive, and a precursor for the synthesis of other important chemicals and polymers. The conversion of this compound to GVL is typically achieved through a catalytic hydrogenation process.

| Starting Material | Product | Key Transformation |

| This compound | γ-Valerolactone (GVL) | Catalytic Hydrogenation |

The isobutyl ester group can also be hydrolyzed to yield levulinic acid, which itself is a versatile platform chemical. Levulinic acid can be used in the synthesis of a wide range of compounds, including resins, plasticizers, and pharmaceuticals.

In more complex synthetic strategies, the ketone functionality of this compound can be used to form carbon-carbon bonds through reactions such as aldol (B89426) condensations or Wittig reactions. These reactions are fundamental in organic synthesis for building up the carbon skeleton of complex molecules.

The strategic manipulation of the ketone and ester functionalities of this compound allows for the creation of a diverse array of molecular structures. Its role as a readily available and versatile intermediate makes it an invaluable tool for synthetic organic chemists in their pursuit of novel and complex molecular targets.

Applications and Research Frontiers

Role in Organic Synthesis and Fine Chemical Production

The dual functionality of Isobutyl 4-oxovalerate makes it a valuable intermediate in the synthesis of more complex molecules. The ester group can undergo hydrolysis, transesterification, and amidation, while the ketone group is reactive towards hydrogenation, reductive amination, and various condensation reactions. This reactivity is harnessed in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

While direct and extensive research on this compound as a pharmaceutical precursor is still an expanding field, the broader class of alkyl levulinates, to which it belongs, has demonstrated significant potential. A key transformation of alkyl levulinates is their conversion to γ-valerolactone (GVL), a chiral molecule that serves as a crucial building block in the synthesis of various pharmaceuticals. The synthesis of chiral γ-lactones with high enantiomeric purity from alkyl levulinates has been achieved, highlighting a promising pathway for the utilization of this compound in producing optically active pharmaceutical ingredients. mdpi.com

Furthermore, the structural motif of this compound is relevant in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, the reductive amination of the ketone group can lead to the formation of substituted pyrrolidones, a class of compounds with known biological activities. mdpi.com Although specific examples detailing the use of this compound in the synthesis of commercial drugs are not yet widespread in publicly available literature, its foundational chemical properties suggest a strong potential for future applications in this high-value sector.

The development of new and effective agrochemicals often relies on the availability of versatile chemical intermediates. Alkyl levulinates, including this compound, are recognized as potential precursors for the synthesis of pesticides and insecticides. unipi.it The chemical handles present in this compound allow for its incorporation into larger, more complex molecules with desired biocidal activities. For example, the ester and ketone functionalities can be modified to introduce specific pharmacophores that target biological pathways in pests and weeds. Research in this area is ongoing, with a focus on creating more sustainable and environmentally benign agrochemicals derived from renewable feedstocks. A related compound, isobutyl 4-chlorobutyrate, has been noted as an intermediate in the production of agrochemicals, suggesting a similar synthetic utility for this compound. unipi.it

The use of this compound extends to the manufacturing of a variety of specialty chemicals, including polymers and resins. nih.gov The bifunctional nature of the molecule allows it to act as a monomer or a chain extender in polymerization reactions. For example, the ester group can participate in polyester (B1180765) synthesis, while the ketone group can be used to introduce specific functionalities into the polymer backbone or as a site for cross-linking.

Recent research has highlighted the synthesis of Isobutyl 4-oxopentanoate (B1231505) using innovative catalysts, underscoring its importance as a value-added chemical. biofueljournal.com One study reported the use of an organic-salt of H4SiW12O40 as a catalyst for the production of ethyl, methyl, and isobutyl levulinates. nih.govresearchgate.net Another investigation focused on the use of aluminum-containing MCM-41 for the production of isobutyl and butyl levulinate. nih.gov These advancements in catalytic synthesis are crucial for the economic viability of using this compound in large-scale specialty chemical production.

Table 1: Catalytic Synthesis of Alkyl Levulinates

| Catalyst | Alkyl Levulinate Produced | Reference |

| Organic-salt of H4SiW12O40 | Ethyl, Methyl, Isobutyl Levulinate | nih.govresearchgate.net |

| Aluminum-containing MCM-41 | Isobutyl and Butyl Levulinate | nih.gov |

Green Chemistry and Sustainable Industrial Applications

The principles of green chemistry, which advocate for the use of renewable resources and the minimization of environmental impact, are central to the growing interest in this compound. Its bio-based origin and potential to replace petroleum-derived chemicals make it an attractive candidate for sustainable industrial applications.

There is a significant industrial drive to replace conventional, often hazardous, organic solvents with greener alternatives. Alkyl levulinates are considered promising green solvents due to their low toxicity, high boiling points, and biodegradability. biofueljournal.com While extensive data on the specific solvent properties of this compound are still being compiled, the characteristics of related alkyl levulinates provide a strong indication of its potential. For example, a study on the green solvent Rhodiasolv®Polarclean, which has a related chemical structure, highlights the desirable physicochemical properties for a sustainable solvent. researchgate.net

The potential of this compound as a sustainable reaction medium is also an area of active research. Its ability to dissolve a range of organic compounds, coupled with its bio-based nature, makes it a candidate for use in various chemical transformations, contributing to the development of more environmentally friendly manufacturing processes.

The search for renewable and cleaner-burning fuels has led to extensive research into various bio-based fuel components and additives. Alkyl levulinates have been identified as potential additives to diesel and biodiesel to improve their properties. biofueljournal.com The addition of these oxygenated compounds can lead to more complete combustion, resulting in reduced emissions of particulate matter and other pollutants. researchgate.net

Studies on ethyl and n-butyl levulinate have provided valuable insights into the potential performance of this compound as a biofuel additive. epa.govacs.orgcetjournal.it For instance, the addition of n-butyl levulinate to biodiesel-diesel blends has been shown to reduce viscosity and lower carbon monoxide and nitrogen oxide emissions. cetjournal.it While direct performance data for this compound is not yet widely published, the trends observed with other levulinate esters suggest that it could offer similar benefits.

Table 2: Effects of Levulinate Esters as Diesel Blend Components

| Property | Effect of Ethyl Levulinate (EL) | Effect of n-Butyl Levulinate (BL) |

| Cetane Number | Very low | Very low |

| Water Solubility | 15.2 wt % | 1.3 wt % |

| Cloud Point in Diesel | Elevated due to phase separation | Generally stable |

| Engine-out Smoke | Reduced by 41.3% with 10% blend | Reduced by 55% with 20% blend |

| NOx Emissions | No significant effect with 10% blend | Increased by 4.6% with 20% blend |

| Viscosity of Blend | - | Reduced |

| CO Emissions | - | Reduced |

| (Data based on studies of ethyl and n-butyl levulinate and may be indicative of the potential performance of this compound) epa.govacs.orgcetjournal.it |

The development of this compound as a biofuel component is a promising frontier, with the potential to contribute to a more sustainable energy future. Further research is needed to fully characterize its performance and to optimize its use in fuel blends.

Biological and Biomedical Research Applications

The unique chemical structure of this compound, combining a ketone and an ester functional group, makes it and its parent molecule, levulinic acid, interesting candidates for biological and biomedical investigations.

Investigations into Potential Therapeutic Effects in Biological Systems

While direct therapeutic applications of this compound are not yet established, research into levulinic acid and its derivatives suggests potential avenues for exploration. Levulinic acid itself has been investigated for its role in drug synthesis, acting as a versatile building block for more complex pharmaceutical compounds. chemicalbook.comnih.gov Its derivatives have been explored for applications in treating conditions such as cancer and in the development of new medical materials. nih.gov For instance, levulinic acid can be used to synthesize derivatives like 5-aminolevulinic acid (ALA), a compound used in photodynamic therapy for cancer and other conditions. chemicalbook.com

Furthermore, studies on the metabolism of levulinate in rats have shown that it can be converted to 4-hydroxypentanoate, a compound with potential neuromodulatory effects. ucla.edu The metabolism of levulinate also leads to the formation of other unique CoA esters in the brain and liver, which could have further biological implications. ucla.edu While these findings are for levulinic acid, they open the door to investigating whether this compound, as a pro-drug, could be metabolized to release levulinic acid and exert similar or modified therapeutic effects. The isobutyl group could potentially alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to different biological activities.

Studies of Enzymatic Interactions and Metabolic Pathways Involving Related Esters

The metabolism of levulinic acid has been studied in bacteria and mammals. In the bacterium Pseudomonas putida, a metabolic pathway for the catabolism of levulinic acid has been identified, involving a series of enzymatic reactions that ultimately break it down into central metabolites. nih.gov In rats, levulinate is metabolized into acetyl-CoA, propionyl-CoA, and lactate. ucla.edu This process involves the formation of several CoA thioester intermediates, including levulinyl-CoA and 4-hydroxypentanoyl-CoA. ucla.edu

The enzymatic synthesis of levulinate esters is also an active area of research. Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been shown to be effective in synthesizing various esters, including those of levulinic acid. For example, Candida antarctica lipase (B570770) B has been used for the efficient biotransformation of α-angelica lactone into butyl levulinate. researchgate.net The enzymatic synthesis of a levulinic acid-based polyester using lipase has also been reported. d-nb.info These studies demonstrate the potential for using enzymes to produce this compound under mild and selective conditions. Investigating the interaction of this compound with various esterases and lipases in biological systems would be a key step in understanding its metabolic fate and potential biological activity.

Biosynthesis and Biotransformation Studies of Related Compounds

The biosynthesis of levulinic acid and its derivatives from renewable resources is a significant area of research in green chemistry. researchgate.net Microorganisms can be engineered to produce levulinic acid from sugars through fermentation pathways. researchgate.netgoogle.comgoogle.com These engineered microbes can convert pyruvate, a central metabolite derived from glucose, into levulinic acid and its esters. google.comgoogle.com This biological production route offers a sustainable alternative to the chemical synthesis of levulinic acid from biomass, which often requires harsh reaction conditions. researchgate.net

Biotransformation studies focus on converting levulinic acid and its derivatives into other valuable chemicals. For example, γ-valerolactone, a promising biofuel and platform chemical, can be produced from the hydrogenation of levulinic acid. mdpi.com Research has explored both chemical and biological methods for this transformation. mdpi.com The enzymatic conversion of levulinate esters to other useful compounds is also being investigated. These biosynthesis and biotransformation studies are crucial for developing a bio-based economy around the levulinic acid platform, from which this compound is derived.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of isobutyl 4-oxovalerate. By analyzing the interaction of the compound with electromagnetic radiation, researchers can map its atomic framework and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's structure.

In a study detailing the synthesis of isobutyl 4-oxopentanoate (B1231505), ¹H NMR and ¹³C NMR data were used for structural confirmation. biofueljournal.com The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. The methyl protons of the isobutyl group appear as a doublet, while the methine proton appears as a multiplet. The methylene (B1212753) protons adjacent to the ester oxygen and those within the pentanoate chain show up as triplets. The methyl protons adjacent to the ketone carbonyl group present as a singlet. biofueljournal.com

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the ester and ketone groups are typically observed furthest downfield. The carbon of the methylene group attached to the ester oxygen is also clearly identifiable, as are the carbons of the isobutyl group and the remaining carbons of the pentanoate chain. biofueljournal.com

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ biofueljournal.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 4.09 (t) | -O-CH₂ -CH(CH₃)₂ | 206.8 | Ketone C =O |

| 2.74 (t) | -C(=O)-CH₂ -CH₂- | 173.0 | Ester C =O |

| 2.56 (t) | -CH₂-CH₂ -C(=O)-O- | 63.4 | -O-CH₂ - |

| 2.19 (s) | CH₃ -C(=O)- | 38.0 | -C(=O)-CH₂ - |

| 1.72-1.62 (m) | -CH₂-CH (CH₃)₂ | 37.4 | -CH₂ -CH₂-C(=O)O- |

| 0.91 (d) | -CH(CH₃)₂ | 30.0 | CH₃ -C(=O)- |

| 28.1 | -CH (CH₃)₂ |

Mass Spectrometry (MS) Applications, including GC-MS and LC-MS

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also allows for the separation and identification of the compound in complex mixtures.

GC-MS analysis is commonly used for volatile compounds like this compound. In this technique, the compound is vaporized and separated on a GC column before entering the mass spectrometer. The molecule is then ionized, typically by electron impact (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. The most prominent peaks result from characteristic fragmentation. For instance, the base peak is often observed at a mass-to-charge ratio (m/z) of 99. biofueljournal.comnih.gov Other significant fragments are typically seen at m/z 43, 57, 41, and 74. nih.gov

Table 2: GC-MS Fragmentation Data for this compound nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 99 | 99.99 |

| 43 | 87.42 |

| 57 | 34.98 |

| 41 | 22.23 |

Infrared (IR) and Other Relevant Spectroscopic Methods

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will prominently display characteristic absorption bands for the ketone and ester carbonyl (C=O) groups. These typically appear as strong, sharp peaks in the region of 1700-1750 cm⁻¹. The C-O stretching of the ester group will also be visible. The presence of C-H bonds in the alkyl portions of the molecule will be confirmed by stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively. Public databases contain vapor phase IR spectra for this compound for reference. nih.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for its quantitative analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Gas Chromatography (GC) is a primary technique for the analysis and separation of this compound due to its volatility. The choice of the GC column is critical for achieving good separation. A polar column, such as one with a wax-based stationary phase (e.g., DB-Wax), is often used for separating esters and ketones. mdpi.com The retention time of the compound is a key parameter for its identification. The Kovats retention index, a relative measure of retention time, has been experimentally determined for this compound on both standard non-polar (1183) and standard polar (1696) columns. nih.gov

Typical GC-MS methods involve a temperature-programmed oven to ensure efficient separation of compounds with different boiling points. The carrier gas is usually an inert gas like helium. mdpi.comsemanticscholar.org

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be employed, especially for non-volatile precursors or derivatives or for preparative scale purification. Normal-phase or reverse-phase columns can be used depending on the polarity of the compound and the impurities to be separated.

Advanced Purification Strategies for High Purity this compound

Achieving high purity is crucial for many applications of this compound. Beyond standard distillation, advanced purification strategies are often necessary.

One reported method for purification involves a work-up procedure following synthesis. This includes diluting the crude reaction mixture with a solvent like ethyl acetate (B1210297) and washing it with a sodium bicarbonate saturated solution to remove acidic impurities, such as unreacted levulinic acid. biofueljournal.com The organic phase is then dried over an anhydrous salt, such as sodium sulphate, to remove water, followed by concentration under reduced pressure to yield the purified product. biofueljournal.com

For a more waste-minimized approach, the crude product can be passed through a pad of a basic resin, such as Amberlyst® A-21. biofueljournal.com This solid-phase extraction method effectively removes acidic starting materials, and the purified product is obtained after the removal of the solvent. biofueljournal.com These techniques are vital for obtaining this compound of a purity suitable for detailed research and specific applications.

Thermal and Other Physical Characterization Methods Applied to Related Compounds

The physical and thermal properties of this compound and related alkyl levulinates are critical parameters that determine their suitability for various applications, particularly as biofuels and green solvents. Characterization methodologies provide essential data on the behavior of these compounds under different conditions.

Research into alkyl levulinates often involves the detailed measurement of key physical properties. For instance, studies have investigated the physicochemical properties of various levulinate esters, including those with different alkyl chain lengths, when blended with diesel fuel. These analyses typically include measuring density, kinematic viscosity, flash point, and cold flow properties. researchgate.net Such data is crucial as viscosity influences the lubrication and combustion properties of fuels. mdpi.com Low viscosity can lead to poor lubrication, while high viscosity can impede proper atomization during combustion. mdpi.com

Properties such as density, refractive index, and boiling point are standard specifications for these chemical compounds. For butyl 4-oxovalerate, a structurally similar compound to this compound, these values have been well-documented. nih.govsigmaaldrich.com The refractive index is often measured at 20°C with a sodium D-line (n20/D), and density is typically reported at 25°C. sigmaaldrich.comatamanchemicals.com Boiling points are frequently specified under vacuum conditions due to the relatively high boiling points of these esters at atmospheric pressure. nih.govsigmaaldrich.comthegoodscentscompany.com

While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data on pure, simple alkyl levulinates is not extensively detailed in foundational research, these thermal analysis techniques are standard methodologies in the broader research context of these compounds. acs.org For example, TGA is employed to analyze the thermal stability of catalysts used in the synthesis of levulinate esters. acs.orgresearchgate.net Similarly, DSC is a technique used to study the thermal properties of materials, such as polymers, that may be derived from or incorporate levulinic acid derivatives. researchgate.net

The following table summarizes key physical property data for this compound and the closely related n-butyl 4-oxovalerate.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | n-Butyl 4-oxovalerate |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ nih.gov | C₉H₁₆O₃ nih.gov |

| Molecular Weight | 172.22 g/mol nih.gov | 172.22 g/mol nih.gov |

| Density | Data not available | 0.974 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | Data not available | 106-108 °C at 5.5 mmHg sigmaaldrich.com |

| Refractive Index | Data not available | 1.427 (n20/D) sigmaaldrich.com |

| Flash Point | Data not available | 110 °C (closed cup) sigmaaldrich.com |

Computational Chemistry Investigations in Isobutyl 4 Oxovalerate Research

Theoretical Investigations of Reaction Mechanisms and Pathways

The synthesis of isobutyl 4-oxovalerate, primarily through the esterification of levulinic acid with isobutanol, involves complex reaction pathways. Computational chemistry provides a molecular-level understanding of these mechanisms, which is crucial for optimizing reaction conditions and improving yields.

Density Functional Theory (DFT) is a cornerstone of these investigations, enabling the calculation of the potential energy surface of the reaction. This allows researchers to map out the entire reaction pathway, identifying transition states and intermediates. For the acid-catalyzed esterification of levulinic acid, DFT calculations can elucidate the energetics of key steps, including the protonation of the carboxylic acid group, nucleophilic attack by isobutanol, and the subsequent dehydration to form the ester.

A hypothetical reaction coordinate diagram for the acid-catalyzed esterification of levulinic acid with isobutanol, derived from DFT calculations, would illustrate the relative energies of reactants, intermediates, transition states, and products. This provides a quantitative measure of the activation barriers for each step, offering insights into which pathways are energetically favorable.

Table 1: Hypothetical DFT-Calculated Energy Profile for this compound Synthesis

| Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants (Levulinic Acid + Isobutanol) | 0.0 |

| 2 | Protonated Levulinic Acid | +15.2 |

| 3 | Tetrahedral Intermediate | -5.8 |

| 4 | Transition State 1 (Water Elimination) | +75.3 |

| 5 | Protonated this compound | -10.1 |

Note: This data is illustrative and intended to represent typical outputs of DFT calculations in reaction mechanism studies.

In Silico Catalyst Design and Optimization for Synthesis

The selection and design of catalysts are critical for the efficient synthesis of this compound. Computational methods play a pivotal role in accelerating this process by enabling the in silico design and screening of potential catalysts, thereby reducing the need for extensive experimental work.

For heterogeneously catalyzed esterification reactions, computational models can be used to study the interaction of reactants with catalyst surfaces. For example, DFT calculations can model the adsorption of levulinic acid and isobutanol on the surface of solid acid catalysts like zeolites or sulfated zirconia. researchgate.net These calculations can predict the most stable adsorption geometries and the electronic changes that occur upon adsorption, which are crucial for catalytic activity.

The catalytic effect of various materials, from metal oxides to heteropolyacids, can be systematically investigated. kisti.re.kr By calculating the activation energies for the reaction on different catalyst surfaces, researchers can predict their relative efficiencies. This allows for the rational design of catalysts with optimized properties, such as high activity, selectivity, and stability.

Furthermore, computational screening of large libraries of potential catalysts is becoming increasingly feasible. High-throughput computational methods can quickly evaluate a wide range of catalyst candidates, identifying the most promising ones for further experimental investigation. This approach significantly shortens the catalyst development cycle.

Modeling of Molecular Interactions and Predicted Biological Activities

Computational methods are invaluable for predicting the potential biological activities of molecules like this compound and understanding their interactions with biological targets. These in silico techniques are central to modern drug discovery and toxicology studies. nih.govscienceopen.com

Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein or other biological macromolecule. scienceopen.com By simulating the interaction of this compound with the active sites of various enzymes, it is possible to identify potential biological targets and predict its inhibitory or modulatory effects.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and its biological activity. core.ac.uk By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new compounds like this compound based on its molecular descriptors. These descriptors, which can be calculated computationally, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Table 2: Representative Molecular Descriptors for QSAR Modeling of this compound

| Descriptor | Value |

|---|---|

| Molecular Weight ( g/mol ) | 172.22 |

| LogP | 1.3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 3 |

Note: These values are computed from the molecular structure and are examples of descriptors used in QSAR studies.

Such predictive models can guide further experimental testing and help to prioritize compounds for development in various applications, from pharmaceuticals to agrochemicals. nih.gov

Applications in Green Chemistry Process Design and Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Computational chemistry and process modeling are key enablers of green chemistry by facilitating the design of more sustainable and efficient processes for the production of this compound.

Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow and heat transfer in chemical reactors. ima.itresolvent.com By creating a virtual model of the reactor used for the synthesis of this compound, CFD simulations can be used to optimize mixing, heat management, and mass transfer. biomedres.us This leads to improved reaction efficiency, reduced energy consumption, and minimized byproduct formation. For instance, CFD can help in designing the optimal impeller speed and reactor geometry to ensure uniform temperature and concentration profiles, thereby maximizing the yield of the desired product.

Process simulation software, which incorporates thermodynamic and kinetic models, can be used to design and optimize the entire production process, from raw material handling to product purification. These simulations allow for the evaluation of different process configurations and operating conditions, helping to identify the most environmentally benign and economically viable options. This can include optimizing solvent use, energy integration, and waste reduction strategies.

By integrating computational chemistry with process engineering, it is possible to design a truly green and sustainable process for the production of this compound, a promising bio-based chemical for a more sustainable future.

Future Directions and Emerging Research Areas

Untapped Synthetic Potential and Novel Reaction Discovery

While the conversion of levulinate esters to γ-valerolactone (GVL) is well-established, the synthetic potential of isobutyl 4-oxovalerate as a chemical building block remains largely untapped. atamanchemicals.com Its bifunctional nature, possessing both a ketone and an ester group, offers a rich platform for the synthesis of a diverse array of novel molecules.

Future research is expected to focus on exploiting these functionalities to develop new synthetic methodologies. For instance, the methylene (B1212753) group alpha to the ketone is amenable to a variety of C-C bond-forming reactions.

Potential Untapped Reactions:

Knoevenagel and Aldol (B89426) Condensations: The active methylene group can participate in Knoevenagel and aldol condensations with various aldehydes and ketones, leading to the formation of α,β-unsaturated ketones and other complex structures. wikipedia.orgresearchgate.netsigmaaldrich.com These reactions could be a gateway to novel polymers, resins, and specialty chemicals.

Reductive Amination: The ketone functionality can be converted to an amine via reductive amination, opening pathways to new nitrogen-containing compounds such as pyrrolidones and other heterocyclic structures with potential applications in pharmaceuticals and agrochemicals.

Multicomponent Reactions: this compound can be envisioned as a key component in multicomponent reactions, enabling the efficient, one-pot synthesis of complex molecular architectures.

The ester functionality also offers avenues for novel transformations beyond simple hydrolysis or transesterification. For example, it can be utilized in condensation reactions with diols and diamines to produce new polyesters and polyamides with tailored properties. The synthesis of poly(ester-co-amide)s from levulinic acid-derived diol-diamide monomers has been demonstrated, suggesting a similar potential for this compound derivatives. rsc.org

Advanced Biocatalytic and Fermentative Production Technologies

The production of this compound is currently dominated by chemical catalysis. However, there is a growing interest in developing more sustainable biocatalytic and fermentative routes.

Biocatalytic Esterification:

Enzymatic esterification using lipases has emerged as a promising green alternative for the synthesis of levulinate esters. mdpi.comnih.gov Lipases, such as those from Candida antarctica (Novozym 435), have been successfully employed for the synthesis of various alkyl levulinates. nih.govresearchgate.net Future research will likely focus on:

Enzyme Immobilization: Developing robust and recyclable immobilized lipase (B570770) systems to enhance catalyst stability and reduce production costs. nih.govresearchgate.net

Kinetic Modeling: In-depth kinetic studies of lipase-catalyzed esterification to optimize reaction conditions and reactor design. ucp.ptnih.gov The Ping-Pong Bi-Bi mechanism is often used to model these reactions. ucp.ptnih.gov

Novel Lipase Discovery: Screening for novel lipases with higher activity and selectivity for the esterification of levulinic acid with isobutanol.

Interactive Data Table: Lipase-Catalyzed Synthesis of Levulinate Esters

| Lipase Source | Substrates | Product | Key Findings | Reference |

| Candida antarctica (Novozym 435) | Levulinic acid, n-butanol | n-Butyl levulinate | Microfluidic reactor intensified production. researchgate.net | researchgate.net |

| Candida antarctica Lipase B (CALB) | Levulinic acid, n-butanol | n-Butyl levulinate | Immobilization on macroporous organosilica. nih.gov | nih.gov |

| Mucor miehei | Butanol, Ethyl butanoate | Butyl butanoate | Kinetic modeling based on Ping-Pong Bi-Bi mechanism. ucp.pt | ucp.pt |

| Eversa® Transform 2.0 | Levulinic acid, Isoamyl alcohol | Isoamyl levulinate | Optimization of enzymatic production in a solvent system. mdpi.com | mdpi.com |

Fermentative Production:

Direct fermentative production of this compound from renewable feedstocks is a long-term goal. This could be achieved through metabolic engineering of microbial hosts. A plausible strategy involves a two-step approach within a single engineered microorganism:

Isobutanol Production: Engineering a microorganism, such as Pichia pastoris or Escherichia coli, to produce isobutanol from sugars by overexpressing the valine biosynthesis pathway. researchgate.netnih.gov

Ester Synthesis: Introducing a suitable alcohol acyltransferase (AAT) to catalyze the esterification of a levulinic acid precursor with the microbially produced isobutanol. researchgate.net

The development of whole-cell biocatalysts that can efficiently perform both steps would be a significant breakthrough in the sustainable production of this compound. nih.govnih.gov

Exploration of New Application Domains in Chemical Science and Technology

While this compound is known for its potential as a biofuel additive and a green solvent, emerging research is uncovering new application domains. atamanchemicals.comnih.govresearchgate.netacademie-sciences.frresearchgate.net

Fragrances and Flavors:

Levulinate esters, including the butyl and isobutyl variants, are recognized for their fruity and ethereal aromas. atamanchemicals.com This makes them attractive candidates for use in the fragrance and flavor industry. nih.gov Further research into the organoleptic properties of high-purity this compound could lead to its incorporation into a wide range of consumer products.

Polymer Science:

As a derivative of a bio-based platform chemical, this compound is a promising monomer for the synthesis of novel bioplastics. Its structure can be modified to create diols or other difunctional monomers suitable for polymerization. The synthesis of poly(ester-co-amide)s from levulinic acid derivatives highlights the potential for creating new polymers with unique thermal and mechanical properties. rsc.org

Green Solvents:

The favorable properties of levulinate esters, such as low volatility and high boiling points, make them excellent candidates for green solvents. nih.govresearchgate.netacademie-sciences.frresearchgate.net this compound could be employed as a reaction medium for various organic transformations, contributing to the development of more sustainable chemical processes. nih.gov

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A holistic understanding of this compound, from its production to its application, will require the integration of various scientific and engineering disciplines.

Computational Chemistry and Molecular Modeling:

Computational tools are becoming increasingly important for accelerating research and development. In the context of this compound, these can be applied to:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of both chemical and enzymatic reactions involving this compound, providing insights for catalyst design and optimization.

Enzyme-Substrate Interactions: Molecular dynamics (MD) simulations can be employed to understand the interactions between lipases and the substrates (levulinic acid and isobutanol) in a solvent environment. mdpi.comnih.gov This can aid in the rational design of more efficient biocatalysts.

Process Systems Engineering:

To ensure the economic viability and sustainability of this compound production, a systems-level approach is necessary. This includes:

Techno-Economic Analysis (TEA): Conducting detailed TEAs to evaluate the economic feasibility of different production routes, including both chemical and biological processes.

Life Cycle Assessment (LCA): Performing LCAs to quantify the environmental impact of this compound production from cradle to grave. researchgate.netunibo.it This will help in identifying hotspots in the production process and guiding the development of more sustainable technologies.

By combining experimental research with computational modeling and process systems engineering, a comprehensive understanding of this compound can be achieved, unlocking its full potential as a key chemical in a future bio-based economy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.